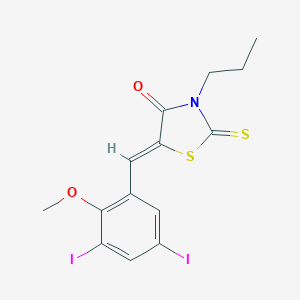![molecular formula C23H23ClN2O4S B301711 N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide, also known as CMMDAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide's mechanism of action involves the disruption of the microtubule network, which is essential for cell division. It binds to the tubulin protein and inhibits its polymerization, leading to the formation of abnormal microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of various cancer cell lines, induce cell cycle arrest, and promote apoptosis. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of using N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in cancer research and treatment. Finally, the development of analogs of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide could lead to the discovery of new and more effective cancer treatments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide involves the reaction between 3-chloro-4-methoxyaniline and 2-[2,4-dimethyl(phenylsulfonyl)anilino]acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as the solvent. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide as a white solid.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide works by targeting the tubulin protein, which is essential for cell division. It binds to the protein and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Propriétés
Nom du produit |
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Formule moléculaire |
C23H23ClN2O4S |
Poids moléculaire |
459 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-9-11-21(17(2)13-16)26(31(28,29)19-7-5-4-6-8-19)15-23(27)25-18-10-12-22(30-3)20(24)14-18/h4-14H,15H2,1-3H3,(H,25,27) |
Clé InChI |
ZTQUTHFQLVBJGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)